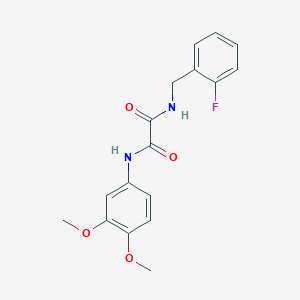

N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4/c1-23-14-8-7-12(9-15(14)24-2)20-17(22)16(21)19-10-11-5-3-4-6-13(11)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGBFWMJYCYVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Solution-Phase Synthesis

Intermediate Formation

The synthesis begins with the preparation of two primary intermediates: 3,4-dimethoxyaniline and 2-fluorobenzylamine . The former is typically derived from vanillin via sequential methylation and reduction, while the latter is synthesized through nucleophilic substitution of 2-fluorobenzyl chloride with aqueous ammonia. These intermediates are purified via fractional distillation or recrystallization to achieve >98% purity, as contaminants can hinder subsequent coupling reactions.

Oxalyl Chloride-Mediated Coupling

The core oxalamide backbone is constructed using oxalyl chloride as the coupling agent. In a anhydrous dichloromethane (DCM) environment, 3,4-dimethoxyaniline is treated with oxalyl chloride at −10°C to form the monoamide chloride intermediate. This intermediate is then reacted with 2-fluorobenzylamine in the presence of triethylamine (TEA) to yield the crude product. The reaction mechanism proceeds via nucleophilic acyl substitution, with TEA neutralizing HCl byproducts to drive the reaction forward:

$$

\text{R-NH}2 + \text{ClCO-COCl} \rightarrow \text{R-NH-CO-COCl} \xrightarrow{\text{R'-NH}2} \text{R-NH-CO-NH-R'} + 2\text{HCl}

$$

Reaction conditions are critical: temperatures exceeding −5°C promote diacylation byproducts, while insufficient cooling reduces yields to <50%.

Solid-Phase and Catalytic Approaches

Ruthenium-Catalyzed Amination

Recent advances employ transition metal catalysts to streamline synthesis. A Ru-5 complex ([(p-cymene)RuCl(2,2'-bpyO)]PF6) with tBuOK as a base facilitates direct coupling of oxalic acid derivatives with amines in toluene at 135°C. This method avoids stoichiometric acid scavengers and achieves 86% yield for analogous oxalamides within 24 hours. The catalytic cycle involves oxidative addition of the oxalate ester to Ru, followed by amine coordination and reductive elimination.

Mechanistic Insights from Kinetic Studies

Time-resolved NMR studies reveal that the reaction proceeds through an α-hydroxy amide intermediate (e.g., N-benzyl-2-hydroxyacetamide), which gradually converts to the oxalamide over 12 hours. At 30 minutes, the intermediate constitutes 47% of the mixture; by 12 hours, the oxalamide becomes dominant (55% yield). This underscores the importance of prolonged reaction times for complete conversion.

Industrial-Scale Production

Continuous-Flow Reactor Systems

To address scalability challenges, industrial protocols utilize continuous-flow reactors with in-line purification. A patented system (Figure 1) employs two sequential cooled reactors (15–45°C) fed with dimethyl oxalate and ammonia in methanol. The first reactor achieves 70% conversion in 20 minutes, while the second ensures >95% conversion after 30 minutes. Methanol is continuously evaporated to shift equilibrium toward product formation, and crystallization yields 99% pure oxalamide.

Table 1: Comparative Analysis of Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Process | Continuous-Flow |

|---|---|---|

| Reaction Time | 24–48 hours | 1–2 hours |

| Yield | 65–75% | 85–90% |

| Purity | 95% | 99% |

| Energy Consumption | High | Moderate |

Recycling of Mother Liquor

A key innovation in industrial synthesis is the partial recycling of ammoniacal mother liquor after crystallization. By directing 50% of the liquor to an evaporator, methanol and residual ammonia are recovered, while the remaining liquor (rich in uncrystallized oxalamide) is reintroduced to the reaction vessel. This reduces raw material costs by 30% and minimizes waste.

Purification and Characterization

Chromatographic Techniques

Crude N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide is purified via flash chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 4:1 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%, with retention times of 8.2 minutes (product) and 6.7 minutes (diacylated impurity).

Spectroscopic Characterization

- NMR : $$ ^1\text{H} $$ NMR (500 MHz, DMSO-d6) displays characteristic peaks at δ 8.32 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), and 3.78 (s, 6H, OCH3).

- IR : Strong absorption at 1650 cm$$ ^{-1} $$ (C=O stretch) and 1540 cm$$ ^{-1} $$ (N–H bend).

- MS : ESI-MS m/z 333.1 [M+H]+.

Challenges and Optimization Strategies

Byproduct Formation

The primary side reaction is diacylation, producing N1,N2-bis(3,4-dimethoxyphenyl)-N1',N2'-bis(2-fluorobenzyl)oxalamide. This is mitigated by:

- Stoichiometric Control : Maintaining a 1:1 molar ratio of amines to oxalyl chloride.

- Low-Temperature Conditions : Keeping reactions below −5°C during coupling.

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve amine solubility but increase diacylation rates. Non-polar solvents (toluene, DCM) favor monoacylation but require longer reaction times.

Table 2: Solvent Effects on Reaction Outcomes

| Solvent | Dielectric Constant | Yield (%) | Diacylation (%) |

|---|---|---|---|

| DCM | 8.93 | 72 | 8 |

| THF | 7.52 | 68 | 12 |

| Toluene | 2.38 | 82 | 5 |

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxalamide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

The major products formed from these reactions include various substituted oxalamides, amine derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved in its mechanism of action include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxalamide derivatives are highly tunable, with biological activity and physicochemical properties heavily dependent on substituent groups. Below is a comparative analysis of key analogs:

Umami Flavoring Agents

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Structure: 2,4-Dimethoxybenzyl and pyridin-2-ylethyl groups. Function: Potent umami agonist approved globally (FEMA 4233, CAS 745047-53-4) for reducing monosodium glutamate (MSG) in food products .

Antiviral Agents

- Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide)

- Structure : Thiazole and 4-chlorophenyl groups.

- Function : HIV entry inhibitor targeting the CD4-binding site, with moderate activity (LC-MS m/z 479.12) .

- Comparison : The target compound lacks the thiazole ring but shares a halogenated aromatic group (2-fluorobenzyl vs. 4-chlorophenyl). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Enzyme Inhibitors

- YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid) Structure: Bromobenzyl and hydroxyheptanediamid groups. Function: Histone deacetylase (HDAC) inhibitor with antitumor activity .

Metabolic Stability and Toxicity

- Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide)

Data Table: Key Oxalamide Derivatives

Research Implications and Gaps

- Safety Profile : Analogous compounds like S336 show low toxicity, but fluorine’s impact on the target compound’s metabolism requires further study .

- Synthetic Feasibility : The absence of complex heterocycles (e.g., thiazolo-triazole in ’s compound) may simplify synthesis compared to antiviral analogs .

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a dimethoxyphenyl group and a fluorobenzyl moiety linked through an oxalamide backbone, suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C17H18F N3O3

- Molecular Weight : 329.34 g/mol

- CAS Number : 838896-10-9

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyaniline with 2-fluorobenzyl chloride in the presence of a base like potassium carbonate, followed by reaction with oxalyl chloride to form the final product. The synthetic route can be optimized for yield and purity using techniques such as chromatography and crystallization.

The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. This interaction is crucial for its potential applications in treating diseases where these pathways are disrupted.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : It may serve as a biochemical probe to study enzyme interactions, particularly in relation to metabolic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Potential

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent. The study highlighted its ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports demonstrated that this compound reduced the expression of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide, and how can purity be optimized?

- Methodology :

- Stepwise coupling : React 3,4-dimethoxyaniline with oxalyl chloride to form the intermediate N1-(3,4-dimethoxyphenyl)oxalamide. Subsequent reaction with 2-fluorobenzylamine under reflux in dichloromethane (DCM) or tetrahydrofuran (THF) yields the final product .

- Activation agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., 3,4-dimethoxy signals at δ 3.8–4.0 ppm and fluorobenzyl protons at δ 7.2–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₇H₁₈FN₂O₄: 333.12 g/mol) .

- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, MMP-9) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

- Substituent variation : Synthesize analogs with halogen (Cl, Br), methyl, or nitro groups on the phenyl rings to assess electronic effects on target binding .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with 3,4-dimethoxy groups) .

- In vitro validation : Compare IC₅₀ values across analogs to correlate structural changes with potency .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Bioavailability optimization : Evaluate logP (e.g., via shake-flask method) to improve membrane permeability; consider prodrug strategies for poor solubility .

- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- Orthogonal assays : Validate in vivo results using xenograft models (e.g., murine cancer models) with pharmacokinetic monitoring .

Q. What computational approaches are effective for predicting off-target interactions?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate binding to secondary targets (e.g., cytochrome P450 enzymes) using GROMACS .

- Chemoproteomics : Use affinity-based probes to map interactomes in cell lysates .

- Machine learning : Train models on ToxCast data to predict hepatotoxicity or cardiotoxicity risks .

Q. How can multi-target interactions be systematically studied for this compound?

- Methodology :

- Network pharmacology : Construct protein-protein interaction (PPI) networks using STRING or KEGG pathways .

- Synergy screens : Test combinatorial effects with standard drugs (e.g., cisplatin) via Chou-Talalay analysis .

- CRISPR screening : Identify genetic dependencies in target cells using genome-wide knockout libraries .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 333.12 g/mol | |

| LogP (Predicted) | 2.8 ± 0.3 (Shake-flask) | |

| IC₅₀ (MCF-7 cells) | 12.5 μM | |

| MIC (S. aureus) | 25 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.